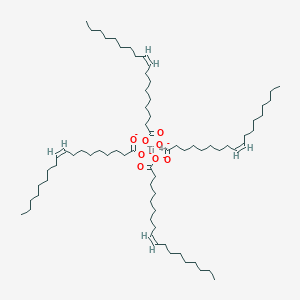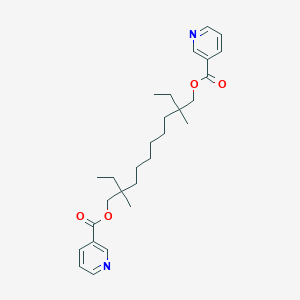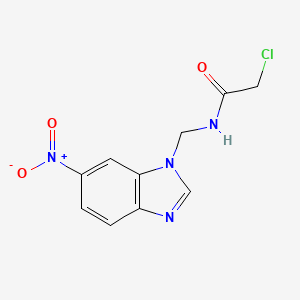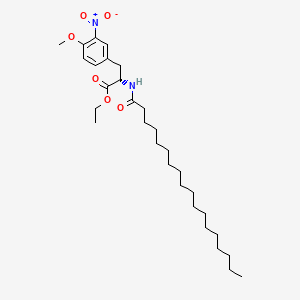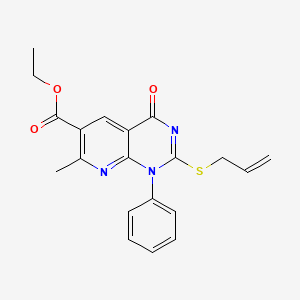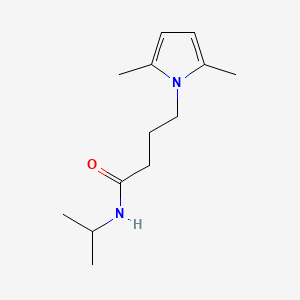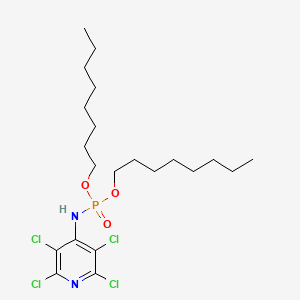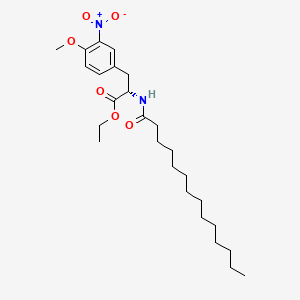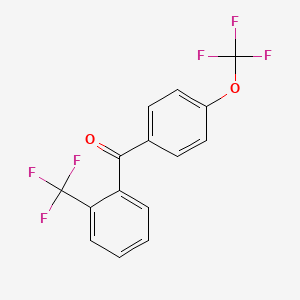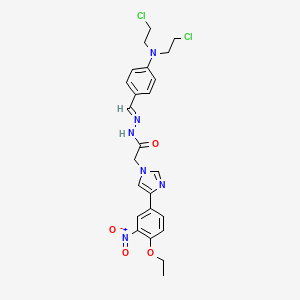
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a cyclohexylphenyl group at the 2-position, a methyl group at the 5-position, and a trifluoromethylphenyl group at the 1-position. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-cyclohexylbenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst can lead to the formation of the desired pyrrole derivative. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction parameters for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole, 2-phenyl-5-methyl-1-(3-(trifluoromethyl)phenyl)-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(4-(trifluoromethyl)phenyl)-
Uniqueness: 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- is unique due to the specific combination of substituents on the pyrrole ring. The presence of both cyclohexylphenyl and trifluoromethylphenyl groups imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91306-79-5 |
|---|---|
Molekularformel |
C24H24F3N |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-(4-cyclohexylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole |
InChI |
InChI=1S/C24H24F3N/c1-17-10-15-23(28(17)22-9-5-8-21(16-22)24(25,26)27)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h5,8-16,18H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
WEXLFTYBUPHQAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




